H-Phg-OH

Description

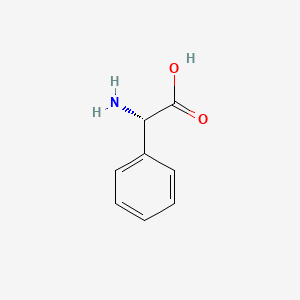

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUNAGUHMKGQNY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801022916 | |

| Record name | L-Phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2935-35-5, 69-91-0 | |

| Record name | L-Phenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2935-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylglycine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.-amino-, (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-α-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLGLYCINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I753R0XI6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Phg-OH (Phenylglycine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phg-OH, chemically known as 2-amino-2-phenylacetic acid or more commonly as phenylglycine, is a non-proteinogenic α-amino acid. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological significance. Phenylglycine and its derivatives are of significant interest in medicinal chemistry and drug development, primarily as a crucial chiral building block in the synthesis of various pharmaceuticals, including semi-synthetic β-lactam antibiotics.[1] This document aims to be a core technical resource, presenting detailed data and experimental methodologies for professionals in the field.

Chemical Structure and Properties

Phenylglycine is an amino acid where a phenyl group is directly attached to the α-carbon. It exists as two enantiomers, (R)-(-)-phenylglycine (D-phenylglycine) and (S)-(+)-phenylglycine (L-phenylglycine), as well as a racemic mixture (DL-phenylglycine).

Diagram: Chemical Structure of Phenylglycine Enantiomers

Caption: 2D structures of the (R) and (S) enantiomers of Phenylglycine.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 290-302 °C (decomposes) | [2][4] |

| pKa (Carboxylic Acid) | ~1.83 - 2.23 (predicted) | [5] |

| pKa (Amino Group) | ~8.64 - 9.13 (predicted) | [5] |

| LogP | -1.7 to -2.07 | [2][5] |

| Water Solubility | 0.3 g/100 mL (for D-isomer) | [6] |

Solubility Profile

Phenylglycine is sparingly soluble in water and generally shows low solubility in many organic solvents. Its solubility is significantly influenced by pH. In acidic solutions, the amino group is protonated, and in basic solutions, the carboxylic acid group is deprotonated, both of which can increase its aqueous solubility.

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference(s) |

| Water | 0.3 (D-isomer) | Not specified | [6] |

| Water | 11.5 | 100 | [2] |

| Ethanol | Decreases with increasing ethanol concentration in water-ethanol mixtures | 10 and 25 | [7] |

| Methanol | Soluble (qualitative) | Not specified | [5] |

| DMSO | Soluble (qualitative) | Not specified | |

| Acetone | Solubility of glycine decreases with increasing acetone in water-acetone mixtures | 15-40 | [8] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

FT-IR Spectroscopy

The FT-IR spectrum of phenylglycine exhibits characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2794 - 3441 | N-H stretching (amino group) | Strong, Broad |

| 2167 - 2598 | C-H stretching (aromatic and aliphatic) | Medium-Weak |

| ~1596 | C=O stretching (carboxylate) | Strong |

| ~1489 | N-H bending (amino group) | Medium |

| ~1391 | C-H bending | Medium |

| ~607 | Carboxylate wagging | Weak |

Note: The exact peak positions can vary depending on the sample preparation (e.g., KBr pellet, Nujol mull) and the crystalline form.

NMR Spectroscopy

¹H NMR (in D₂O):

-

δ ~7.48-7.44 ppm (m, 5H): Protons of the phenyl ring.

-

δ ~4.28 ppm (s, 1H): α-proton (CH).[2]

¹³C NMR:

-

δ ~170-180 ppm: Carbonyl carbon (COOH).

-

δ ~125-140 ppm: Aromatic carbons.

-

δ ~50-60 ppm: α-carbon (CH-NH₂).

Note: Chemical shifts can vary depending on the solvent and pH.

Synthesis and Experimental Protocols

Phenylglycine can be synthesized through various methods, with the Strecker synthesis being a common and classical approach.

Strecker Synthesis of DL-Phenylglycine

This method involves the reaction of benzaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

Diagram: Strecker Synthesis Workflow

Caption: Workflow for the Strecker synthesis of DL-Phenylglycine.

Detailed Protocol:

-

Formation of the Aminonitrile:

-

In a well-ventilated fume hood, dissolve sodium cyanide (NaCN) in water in a flask equipped with a stirrer.

-

Add ammonium chloride (NH₄Cl) to the solution and stir until dissolved.

-

Cool the mixture in an ice bath.

-

Slowly add benzaldehyde to the cooled solution while stirring vigorously.

-

Continue stirring in the ice bath for a specified time to allow for the formation of α-aminophenylacetonitrile.

-

The aminonitrile may separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).[9]

-

-

Hydrolysis of the Aminonitrile:

-

Carefully evaporate the organic solvent from the aminonitrile extract.

-

Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution) to the crude aminonitrile.

-

Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

After hydrolysis, cool the reaction mixture.

-

Neutralize the solution to the isoelectric point of phenylglycine (around pH 6) to precipitate the product.

-

Collect the precipitated DL-phenylglycine by filtration, wash with cold water, and dry.

-

Biological Significance and Signaling Pathways

Phenylglycine and its derivatives exhibit a range of biological activities and are involved in several metabolic and signaling pathways.

Role in Antibiotic Synthesis

D-phenylglycine is a key precursor in the industrial synthesis of several semi-synthetic β-lactam antibiotics, including ampicillin, amoxicillin, and cephalexin.[1]

Neurological Activity

Phenylglycine derivatives have been shown to act as antagonists at metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system. This makes them valuable tools for neuroscience research and potential therapeutic agents for neurological disorders. While phenylglycine itself is not a primary neurotransmitter, its structural similarity to other neuroactive amino acids allows it and its derivatives to interact with these signaling pathways.

Diagram: Phenylglycine Derivatives and mGluR Signaling

References

- 1. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylglycine - Wikipedia [en.wikipedia.org]

- 4. D-2-Phenylglycine | 875-74-1 [chemicalbook.com]

- 5. Showing Compound 2-Phenylglycine (FDB022909) - FooDB [foodb.ca]

- 6. Thermo Scientific Chemicals D(-)-alpha-Phenylglycine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.at]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Amino Acids Reference Chart [sigmaaldrich.com]

L-Phenylglycine: A Technical Guide for Researchers

Introduction: L-Phenylglycine is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code.[1] Structurally, it is similar to alanine, but with a phenyl group replacing the methyl group.[1] This amino acid and its derivatives are of significant interest in pharmaceutical development and organic synthesis due to their unique structural and chemical properties.[2] L-Phenylglycine serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and plays a vital role as a chiral auxiliary in asymmetric synthesis.[2]

Identifier and Synonyms

The Chemical Abstracts Service (CAS) number for L-Phenylglycine is 2935-35-5 .[1][3][4][5]

Below is a list of its common synonyms:

-

(2S)-2-amino-2-phenylacetic acid[4]

-

(S)-(+)-α-Aminophenylacetic Acid[4]

-

(S)-phenylglycine[4]

-

H-Phg-OH[3]

-

L-(+)-alpha-Aminophenylacetic acid[4]

-

L-Phg[3]

-

L-α-Phenylglycine[5]

-

PHENYLGLYCINE[3]

Physicochemical Properties

A summary of the key physicochemical properties of L-Phenylglycine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H9NO2 | [3][4][5] |

| Molecular Weight | 151.16 g/mol | [3][4] |

| Appearance | White crystalline powder | [1][3][5] |

| Melting Point | >300 °C | [3] |

| Boiling Point | 273.17°C (estimate) | [3] |

| Density | 1.2023 (estimate) | [3] |

| Solubility | Soluble in Aqueous Acid and Aqueous Base | [3] |

| Optical Activity [α]20/D | +155° (c = 1 in 1 M HCl) | [3] |

| pKa | 1.83 (at 25℃) | [3] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [3] |

Experimental Protocols

Synthesis of L-Phenylglycine

Several methods for the synthesis of L-Phenylglycine have been reported.

1. Strecker Synthesis from Benzaldehyde: This is a classical method for synthesizing amino acids. Phenylglycine can be prepared from benzaldehyde through an amino cyanation reaction, commonly known as the Strecker synthesis.[1]

2. Reductive Amination: Another approach involves the reductive amination of phenylglyoxylic acid to yield phenylglycine.[1]

3. Enzymatic Synthesis from 2-amino-2-phenylacetonitrile: This method utilizes an enzyme for stereospecific synthesis.

-

Reaction: 10 mM of 2-amino-2-phenylacetonitrile is incubated at 30°C in 100 mM potassium phosphate buffer (pH 7.3) with 0.008 mg of purified α-aminonitrilase NIT28 in a final volume of 1.0 mL.[6]

-

Quenching: The reaction is stopped at a specified time by adding 1 μl of TFA.[6]

-

Analysis: The mixture is centrifuged to pellet the precipitated protein, and the supernatant is analyzed by HPLC.[6]

4. Resolution of Racemic Phenylglycine: A common industrial approach is to first synthesize racemic (DL)-phenylglycine and then resolve the enantiomers.

-

Racemate Synthesis: Racemic phenylglycine is generated by reacting chloroform, benzaldehyde, sodium hydroxide, ammonia, and a solid ammonium salt in water at room temperature and atmospheric pressure.[7]

-

Resolution: The racemic mixture is then resolved using a resolving agent like camphorsulfonic acid in an aqueous solution. This process separates the D- and L-enantiomers.[7]

Purification

A common method for the purification of L-Phenylglycine is recrystallization from ethanol.[3]

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

An HPLC method has been established for the analysis of phenylglycine.[8]

-

Mobile Phase: A mixture of methanol and monosodium phosphate (20 mmol/L) in a 1:9 volume ratio.[8]

-

Flow Rate: 1 mL/min.[8]

-

Detection: UV detection at a wavelength of 260 nm.[8]

-

Linear Range: The standard curve for phenylglycine is linear over the concentration range of 25 - 400 mg/L.[8]

Visualizations

Biosynthesis of L-Phenylglycine

The biosynthesis of L-phenylglycine in some organisms, such as Streptomyces pristinaespiralis, starts from phenylpyruvate. This pathway involves a series of enzymatic reactions encoded by the pgl gene cluster.[9]

Caption: Biosynthesis pathway of L-Phenylglycine from phenylpyruvate.

Workflow for Synthesis and Resolution

This diagram illustrates a general workflow for the chemical synthesis of racemic phenylglycine followed by chiral resolution to obtain pure L-Phenylglycine.[7]

Caption: Workflow for the synthesis and resolution of L-Phenylglycine.

Applications in Drug Development

L-Phenylglycine is a valuable building block in drug discovery and development, primarily due to its role in creating complex and stereospecific molecules.[2][10]

Caption: Role of L-Phenylglycine in pharmaceutical development.

References

- 1. Phenylglycine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. L-Phenylglycine | 2935-35-5 [chemicalbook.com]

- 4. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. L-Phenylglycine synthesis - chemicalbook [chemicalbook.com]

- 7. CN1015174B - Mfg. process for l-phenylglycine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 10. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the L-p-Hydroxyphenylglycine (H-Phg-OH) Biosynthesis Pathway in Microorganisms

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: L-p-hydroxyphenylglycine (H-Phg-OH or L-HPG) is a non-proteinogenic α-amino acid that serves as a critical structural component in numerous valuable natural products, most notably the vancomycin group of glycopeptide antibiotics.[1] Its biosynthesis in microorganisms represents a key area of research for the production of novel pharmaceuticals and the bio-engineering of antibiotic derivatives. This guide provides an in-depth overview of the core this compound biosynthesis pathway, including its key enzymes, quantitative production data, and detailed experimental protocols for pathway analysis and characterization.

The Core Biosynthesis Pathway

The canonical pathway for L-HPG biosynthesis in microorganisms, such as the chloroeremomycin-producing actinomycete Amycolatopsis orientalis, is a four-enzyme process that begins with prephenate, a key intermediate from the shikimate pathway.[1][2] A distinguishing feature of this pathway is its cyclic nature, where L-tyrosine not only serves as the amino donor for the final step but is also regenerated into a pathway intermediate, creating an efficient metabolic loop.[1][2]

The pathway proceeds through the following key steps:

-

Dehydrogenation: Prephenate is converted to 4-hydroxyphenylpyruvate (4-HPP) by Prephenate Dehydrogenase (Pdh).[2]

-

Hydroxylation: 4-hydroxyphenylpyruvate is then converted to (S)-4-hydroxymandelate (4-HMA) by the enzyme 4-hydroxymandelate synthase (HmaS).[2][3]

-

Oxidation: (S)-4-hydroxymandelate is oxidized to 4-hydroxybenzoylformate (also known as 4-hydroxyphenylglyoxylate) by 4-hydroxymandelate oxidase (HmO).[2][4]

-

Transamination: In the final step, L-p-hydroxyphenylglycine transaminase (HpgT) catalyzes the transfer of an amino group from an amino donor, typically L-tyrosine, to 4-hydroxybenzoylformate, yielding L-HPG.[1][2] The deamination of L-tyrosine produces 4-hydroxyphenylpyruvate, which re-enters the pathway.[1]

Key Enzymes and Genetic Loci

The genes encoding the this compound biosynthesis pathway are often found within the gene clusters for glycopeptide antibiotics. The chloroeremomycin biosynthetic gene cluster from A. orientalis is a well-characterized example.[1]

| Enzyme Name | Abbreviation | Gene (Example) | Function | Cofactors |

| Prephenate Dehydrogenase | Pdh | - | Converts prephenate to 4-hydroxyphenylpyruvate. | NAD(P)+ |

| 4-Hydroxymandelate Synthase | HmaS | ORF21 | Converts 4-HPP to (S)-4-hydroxymandelate.[1] | Fe(II), O₂[3] |

| 4-Hydroxymandelate Oxidase | HmO | ORF22 | Oxidizes (S)-4-HMA to 4-hydroxybenzoylformate.[1][5] | FAD, Mn(II)[5] |

| L-p-Hydroxyphenylglycine Transaminase | HpgT | ORF17 | Catalyzes the final transamination to L-HPG.[1] | Pyridoxal Phosphate (PLP) |

Quantitative Analysis of this compound Production

Metabolic engineering efforts have focused on improving the production of this compound and its analogs by overexpressing pathway enzymes and optimizing precursor supply. The table below summarizes key quantitative data from various studies.

| Organism | Engineering Strategy | Substrate | Product | Titer / Yield | Reference |

| Saccharomyces cerevisiae | Expression of HmaS from A. orientalis | Glucose | 4-Hydroxymandelic acid | 119 mg/L | [6] |

| Saccharomyces cerevisiae | Engineered shikimate pathway, HmaS from N. uniformis | Glucose | 4-Hydroxymandelic acid | 465 mg/L | [6] |

| Escherichia coli | Four-enzyme cascade (engineered) | L-Tyrosine | D-HPG | 42.69 g/L (92.5% conversion) | [7] |

| Escherichia coli | Co-expression of HmaS, Hmo, HpgAT | L-Phenylalanine | D-Phg | 102 ± 6 mg/g DCW | [8] |

Experimental Protocols for Pathway Analysis

Characterizing the this compound biosynthesis pathway requires robust experimental procedures to assay enzyme function, quantify metabolites, and assess the productivity of engineered microbial strains.

Enzyme Activity Assays

A. Hydroxymandelate Oxidase (HmO) Activity Assay

This protocol is adapted from methods for flavin-dependent oxidases and measures the production of H₂O₂.[4]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.

-

Substrate: 10 mM (S)-4-hydroxymandelate (4-HMA) in assay buffer.

-

Coupling Reagents: Horseradish peroxidase (HRP, 10 U/mL) and o-dianisidine (1 mg/mL).

-

-

Assay Procedure:

-

In a 1 mL cuvette, combine 800 µL of Assay Buffer, 100 µL of Substrate, 50 µL of HRP, and 25 µL of o-dianisidine.

-

Initiate the reaction by adding 25 µL of the enzyme sample (e.g., cell-free extract or purified HmO).

-

Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 550 nm over 5 minutes at 37°C.[4]

-

The rate of change in absorbance is proportional to the H₂O₂ produced and thus the HmO activity.

-

B. Transaminase (HpgT) Activity Assay

This protocol measures the conversion of the amino acceptor and is adapted from standard transaminase assays.[9][10]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrates: 10 mM 4-hydroxybenzoylformate, 10 mM L-tyrosine.

-

Cofactor: 1 mM Pyridoxal Phosphate (PLP).

-

-

Assay Procedure:

-

Prepare a reaction mixture containing 800 µL Assay Buffer, 50 µL 4-hydroxybenzoylformate, 50 µL L-tyrosine, and 20 µL PLP.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Start the reaction by adding 80 µL of the enzyme sample.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA) or by heat inactivation.

-

Analyze the formation of L-HPG using the HPLC method described below.

-

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound and related pathway intermediates from culture supernatants or enzyme assays.[11][12][13]

Protocol:

-

Sample Preparation:

-

Centrifuge the cell culture or enzyme reaction at 10,000 x g for 10 minutes to pellet cells and debris.[9]

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the sample as needed with Mobile Phase A.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.[13]

-

Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.[13]

-

Flow Rate: 1.0 mL/min.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is typically effective for separating intermediates and the final product.

-

-

Quantification:

-

Prepare a calibration curve using standards of pure L-HPG at known concentrations (e.g., 0.01 to 1 mg/mL).

-

Calculate the concentration in samples by comparing the peak area to the standard curve.

-

Whole-Cell Biotransformation

This protocol outlines a general procedure for using engineered microorganisms as catalysts for this compound production.[14][15]

Protocol:

-

Cell Culture and Induction:

-

Inoculate a suitable production medium (e.g., LB or a defined minimal medium) with the engineered microbial strain (e.g., E. coli).

-

Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Induce expression of the biosynthetic pathway genes by adding an appropriate inducer (e.g., IPTG for lac-based promoters) and continue cultivation, often at a lower temperature (e.g., 25-30°C), for 12-24 hours to allow for protein expression.

-

-

Biotransformation:

-

Harvest the induced cells by centrifugation (e.g., 5,000 x g for 15 minutes).

-

Resuspend the cell pellet in a transformation buffer (e.g., 100 mM phosphate buffer, pH 7.5) to a desired cell density (e.g., OD₆₀₀ of 20-50).

-

Add the precursor substrate (e.g., L-tyrosine or prephenate) to the cell suspension to initiate the biotransformation.

-

Incubate the reaction mixture at 30°C with gentle agitation.

-

-

Analysis:

-

Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours).

-

Prepare the samples as described in the HPLC protocol (Section 4.2) to measure substrate consumption and product formation.

-

References

- 1. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two roads diverged: the structure of hydroxymandelate synthase from Amycolatopsis orientalis in complex with 4-hydroxymandelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-hydroxymandelate oxidase - Wikipedia [en.wikipedia.org]

- 6. Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3hbiomedical.com [3hbiomedical.com]

- 10. medichem-me.com [medichem-me.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Simple enzymatic procedure for l‐carnosine synthesis: whole‐cell biocatalysis and efficient biocatalyst recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole cell biotransformation for reductive amination reactions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of L-Phenylglycine: A Technical Guide

Introduction

L-Phenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals, including antibiotics and semisynthetic penicillins. Its stereochemistry and purity are of paramount importance in drug development, necessitating precise analytical characterization. This technical guide provides an in-depth overview of the key spectroscopic data for L-Phenylglycine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of analytical workflows and fragmentation pathways are presented to support researchers and scientists in the pharmaceutical and chemical industries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of L-Phenylglycine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Data

The ¹H NMR spectrum of L-Phenylglycine is characterized by signals corresponding to the aromatic protons of the phenyl group, the alpha-proton, and the amine protons. The chemical shifts are influenced by the solvent used for analysis.

| Proton | Chemical Shift (δ) in D₂O (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.3 - 7.5 | Multiplet |

| Alpha-CH | ~4.2 | Singlet |

| Amine (NH₂) | Solvent dependent, often exchanges with D₂O | - |

| Carboxylic Acid (COOH) | Solvent dependent, often exchanges with D₂O | - |

Note: In a non-deuterated solvent, the NH₂ and COOH protons would appear as broad singlets.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of L-Phenylglycine.

| Carbon | Chemical Shift (δ) in D₂O (ppm) |

| Carboxylic Acid (C=O) | ~175 |

| Aromatic (quaternary C) | ~138 |

| Aromatic (CH) | ~128-130 |

| Alpha-CH | ~60 |

Experimental Protocol for NMR Spectroscopy

1.3.1. Sample Preparation:

-

Dissolve approximately 5-10 mg of L-Phenylglycine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Deuterated Dimethyl Sulfoxide - DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

1.3.2. Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Solvent suppression techniques may be required if residual solvent signals interfere with the analyte signals.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS, although not soluble in D₂O; 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt - DSS is a common reference for aqueous samples).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in L-Phenylglycine based on the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

IR Data

The IR spectrum of L-Phenylglycine shows characteristic absorption bands for the amine, carboxylic acid, and aromatic functional groups.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400-3000 | Medium, Broad |

| O-H stretch (carboxylic acid) | 3300-2500 | Broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=O stretch (carboxylic acid) | ~1700 | Strong |

| N-H bend (amine) | ~1600 | Medium |

| C=C stretch (aromatic) | ~1600, ~1490, ~1450 | Medium to Weak |

| C-O stretch (carboxylic acid) | ~1300-1200 | Medium |

| C-H out-of-plane bend (aromatic) | ~750, ~700 | Strong |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

2.2.1. Sample Preparation:

-

Grind a small amount (1-2 mg) of L-Phenylglycine with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Place a small amount of the mixture into a pellet press die.

-

Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent KBr pellet.

2.2.2. Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of L-Phenylglycine, which aids in its identification and structural confirmation.

MS Data (Electron Ionization - EI)

The mass spectrum of L-Phenylglycine obtained by electron ionization will show the molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Proposed Fragment |

| 151 | Moderate | [M]⁺ (Molecular Ion) |

| 106 | High | [M - COOH]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 51 | Moderate | [C₄H₃]⁺ |

Experimental Protocol for Mass Spectrometry

3.2.1. Sample Introduction:

-

For a solid sample like L-Phenylglycine, a direct insertion probe can be used for introduction into the ion source.

-

Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).

3.2.2. Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, leading to ionization and fragmentation.

-

Electrospray Ionization (ESI): This is a softer ionization technique often used in LC-MS, which typically results in a prominent protonated molecular ion peak [M+H]⁺ (m/z 152).

3.2.3. Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

3.2.4. Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like L-Phenylglycine.

Caption: General workflow for spectroscopic analysis of L-Phenylglycine.

L-Phenylglycine Fragmentation in Mass Spectrometry (EI)

The following diagram illustrates a plausible fragmentation pathway for L-Phenylglycine under electron ionization conditions.

Caption: Proposed fragmentation pathway of L-Phenylglycine in EI-MS.

The spectroscopic data presented in this guide, including NMR, IR, and MS, provide a comprehensive analytical profile of L-Phenylglycine. The detailed experimental protocols and visual workflows offer practical guidance for researchers involved in the synthesis, quality control, and development of pharmaceuticals containing this important chiral molecule. Accurate interpretation of these spectra is essential for confirming the identity, purity, and structure of L-Phenylglycine.

An In-depth Technical Guide to H-Phg-OH: Discovery, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Phg-OH, chemically known as L-α-phenylglycine, is a non-proteinogenic amino acid that serves as a crucial building block for several clinically important antibiotics. First identified as a structural component of streptogramin antibiotics in the mid-20th century, its unique properties and biosynthetic pathway have since been a subject of significant scientific inquiry. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and physicochemical properties of L-phenylglycine. It details the experimental protocols for its isolation and characterization, outlines its biosynthesis in actinomycetes, and discusses its interaction with mammalian receptors, offering insights for future research and drug development.

Discovery and Identification

The discovery of L-phenylglycine is intrinsically linked to the structural elucidation of the streptogramin group of antibiotics. In 1960, Hubert Vanderhaeghe and Guido Parmentier of the University of Leuven, Belgium, published their seminal work on the structure of "Factor S of Staphylomycin," now known as Virginiamycin S.[1][2][3] Through meticulous chemical degradation and analysis, they identified L-phenylglycine as one of the constituent amino acids of this cyclic depsipeptide antibiotic produced by Streptomyces virginiae.

A few years later, in 1968, J. Preud'homme and colleagues in France reported the detailed structure of pristinamycin I, another streptogramin antibiotic from Streptomyces pristinaespiralis, which also contains L-phenylglycine.[4][5] The identification of this non-proteinogenic amino acid in these potent antibiotics spurred further investigation into its biosynthesis and its role in the biological activity of the parent compounds.

Natural Occurrence

L-phenylglycine is a relatively rare amino acid in nature, primarily found as a structural component of peptide antibiotics produced by actinomycetes, a group of Gram-positive bacteria.[5]

Table 1: Natural Sources of L-Phenylglycine

| Antibiotic | Producing Organism | Antibiotic Class |

| Virginiamycin S1 | Streptomyces virginiae | Streptogramin B |

| Pristinamycin IA | Streptomyces pristinaespiralis | Streptogramin B |

| Streptogramin B | Streptomyces species | Streptogramin B |

| Mikamycin IA | Streptomyces species | Streptogramin B |

The concentration of these antibiotics in fermentation broths can be significant. For instance, a high-yield mutant strain of Streptomyces virginiae VKM Ac-2738D has been reported to produce up to 2.6 g/L of virginiamycin.[6] Given that L-phenylglycine is one of the seven amino acid residues in Virginiamycin S1, this indicates a substantial natural production capacity for this amino acid within these microbial systems.

Physicochemical Properties

L-phenylglycine is a white, crystalline solid with the following physicochemical properties:

Table 2: Physicochemical Properties of L-Phenylglycine (this compound)

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₉NO₂ | [7] |

| Molecular Weight | 151.16 g/mol | [7] |

| CAS Number | 2935-35-5 | [7] |

| Melting Point | >300 °C (decomposes) | [8][9] |

| Appearance | White crystalline powder | [9] |

| Optical Rotation | [α]²⁰/D +155° (c=1 in 1 M HCl) | [8] |

| Crystal System | Monoclinic | [10] |

| Space Group | P1 21/c 1 | [10] |

Experimental Protocols

Isolation of L-Phenylglycine from Natural Sources (e.g., Virginiamycin S)

The isolation of L-phenylglycine from its parent antibiotic typically involves acid hydrolysis to break the peptide bonds, followed by chromatographic separation of the resulting amino acids.

4.1.1. Acid Hydrolysis

-

Objective: To cleave the peptide bonds of the antibiotic to release the constituent amino acids.

-

Procedure:

-

A purified sample of the antibiotic (e.g., Virginiamycin S) is placed in a hydrolysis tube.

-

6 M hydrochloric acid (HCl) is added to the sample.[11][12][13]

-

The tube is sealed under vacuum to prevent oxidation of sensitive amino acids.[12][13]

-

After hydrolysis, the HCl is removed by evaporation under reduced pressure. The residue containing the amino acid hydrochlorides is then dissolved in a suitable buffer for analysis.[12]

-

4.1.2. Chromatographic Separation

-

Objective: To separate and purify L-phenylglycine from the mixture of other amino acids in the hydrolysate.

-

Method: High-Performance Liquid Chromatography (HPLC) is the method of choice.

-

Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm) is commonly used.[6]

-

Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like acetic acid or formic acid, is employed. For example, a mobile phase of acetonitrile:water (55:45) with 0.1% acetic acid has been used for the separation of virginiamycin components and can be adapted for the separation of its hydrolysate.[6][14]

-

Detection: UV detection at a wavelength of around 210-220 nm is suitable for detecting the peptide backbone and amino acids.

-

Workflow:

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the isolated L-phenylglycine.[7][15]

-

Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular formula.

-

X-ray Crystallography: Used to determine the three-dimensional structure of the molecule in its crystalline state.[10]

Biosynthesis of L-Phenylglycine

The biosynthesis of L-phenylglycine in Streptomyces pristinaespiralis is governed by the pgl gene cluster, which contains five genes: pglA, pglB, pglC, pglD, and pglE. The pathway starts from the primary metabolite phenylpyruvate.

The key enzymatic steps are:

-

Phenylpyruvate dehydrogenase (PglB/C): This enzyme complex converts phenylpyruvate to phenylacetyl-CoA.

-

Phenylacetyl-CoA dioxygenase (PglA): PglA oxidizes phenylacetyl-CoA to benzoylformyl-CoA.

-

Thioesterase (PglD): PglD cleaves the CoA thioester from benzoylformyl-CoA to yield phenylglyoxylate.

-

Aminotransferase (PglE): In the final step, PglE catalyzes the transamination of phenylglyoxylate to L-phenylglycine, using L-phenylalanine as the amino donor.

Biological Activity and Signaling Pathways

While L-phenylglycine itself has not been extensively studied for its direct pharmacological activity, its derivatives have been shown to interact with metabotropic glutamate receptors (mGluRs).[16][17] mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system.[18]

Phenylglycine derivatives primarily act as antagonists at Group II and Group III mGluRs.[16][17][19]

-

Group II mGluRs (mGluR2 and mGluR3): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Group I mGluRs (mGluR1 and mGluR5): While some phenylglycine derivatives show antagonistic activity at these receptors, their primary signaling pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

It is important to note that the affinity and selectivity of these derivatives for different mGluR subtypes vary depending on the specific substitutions on the phenyl ring. The direct interaction of unsubstituted L-phenylglycine with these receptors is not well-characterized in the literature.

Conclusion and Future Perspectives

L-phenylglycine, since its discovery as a component of natural antibiotics, has proven to be a molecule of significant interest. Its unique biosynthetic pathway offers opportunities for metabolic engineering to enhance the production of valuable pharmaceuticals. Furthermore, the established activity of its derivatives at metabotropic glutamate receptors highlights the potential of the phenylglycine scaffold in the design of novel therapeutics for neurological disorders. Further research is warranted to fully elucidate the direct biological activities of L-phenylglycine and to explore the full potential of its natural and synthetic derivatives in drug discovery and development.

References

- 1. virginiamycin S1 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [90. Isolation, characterization and identification of the components of pristinamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 6. Scaling up a virginiamycin production by a high-yield Streptomyces virginiae VKM Ac-2738D strain using adsorbing resin addition and fed-batch fermentation under controlled conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-Phenylglycine, CAS No. 2935-35-5 - iChemical [ichemical.com]

- 9. L-Phenylglycine | 2935-35-5 [chemicalbook.com]

- 10. L-alpha-Phenylglycine | C8H9NO2 | CID 6931074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. usp.org [usp.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. [Determination of virginiamycin M1 and S1 residues in livestock and poultry products by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. columbia.edu [columbia.edu]

- 16. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors expressed on neonatal rat primary afferent terminals - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of Peptides Containing H-Phg-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the conformational analysis of peptides incorporating the non-proteinogenic amino acid L-phenylglycine (H-Phg-OH). Phenylglycine's unique structural feature—the direct attachment of a bulky phenyl ring to the α-carbon—imposes significant steric constraints that profoundly influence peptide backbone conformation and, consequently, their biological activity. Understanding these conformational preferences is crucial for the rational design of peptidomimetics and peptide-based therapeutics.

This guide details the primary experimental and computational methodologies employed in the conformational analysis of Phg-containing peptides. It offers structured data on key conformational parameters, detailed experimental protocols, and a logical workflow for a comprehensive analysis.

Core Concepts in Conformational Analysis of Phg-Containing Peptides

The conformation of a peptide is defined by the rotational angles around the single bonds of the polypeptide chain. The key dihedral angles are phi (φ), psi (ψ), and omega (ω) for the backbone, and chi (χ) for the side chains. Due to the steric hindrance imposed by the phenyl ring, the accessible (φ, ψ) conformational space for phenylglycine residues is significantly restricted compared to proteinogenic amino acids.[1] This inherent constraint often induces specific secondary structures, such as β-turns, in the peptide chain.

Computational studies on model dipeptides of phenylglycine suggest that the R-form (D-phenylglycine) favors the inverse β/inverse collagen region of the Ramachandran plot, while the S-form (L-phenylglycine) prefers the β/collagen region.[2] Experimental techniques are essential to validate and refine these theoretical models.

Experimental Protocols for Conformational Analysis

A multi-faceted approach combining several experimental techniques is typically required for a thorough conformational analysis of Phg-containing peptides.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing phenylglycine is commonly achieved through Solid-Phase Peptide Synthesis (SPPS), most often employing Fmoc/tBu chemistry.[2][3][4] However, the incorporation of phenylglycine presents a notable challenge due to its susceptibility to racemization, particularly during the coupling step.[3][5]

Detailed Protocol for Fmoc-SPPS of Phg-Containing Peptides:

-

Resin Selection and Swelling:

-

Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[6][7]

-

Swell the resin in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 20-30 minutes prior to the first coupling step.[6]

-

-

First Amino Acid Coupling (Anchoring):

-

Couple the first Fmoc-protected amino acid to the resin. Pre-loaded resins are often used for convenience.[8]

-

-

Deprotection:

-

Remove the Fmoc protecting group from the N-terminus by treating the resin with a 20% solution of piperidine in DMF for about 10 minutes.[9]

-

-

Washing:

-

Thoroughly wash the resin with DMF to remove excess piperidine and by-products.[7]

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-Phg-OH) using a coupling reagent. To minimize racemization of phenylglycine, it is recommended to use coupling reagents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP).[5][10]

-

Allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing:

-

Wash the resin with DMF to remove excess reagents and by-products.

-

-

Repeat Cycle:

-

Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection and Cleavage:

-

After the final coupling and deprotection cycle, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[6]

-

-

Purification and Characterization:

-

Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the synthesized peptide by mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[11][12][13] It provides information on through-bond and through-space atomic interactions, which can be translated into structural constraints.

Detailed Protocol for NMR Conformational Analysis:

-

Sample Preparation:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM.[14]

-

The choice of solvent can significantly influence the peptide's conformation.

-

Adjust the pH of the sample as needed.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer.

-

1D ¹H NMR: Provides a general overview of the sample's purity and folding state.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual amino acid residues.[14]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (typically < 5 Å), which are used to determine distance constraints.[12][15]

-

2D COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons, which aids in resonance assignment.

-

Heteronuclear Spectra (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC): If isotopic labeling is employed, these spectra facilitate resonance assignment and provide additional structural information.

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Resonance Assignment: Assign all proton and other relevant nuclei signals to specific atoms in the peptide sequence.

-

Derivation of Structural Restraints:

-

Distance Restraints: Integrate the cross-peak volumes from NOESY/ROESY spectra to derive upper distance limits between protons.[12]

-

Dihedral Angle Restraints: Measure the ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra. These coupling constants can be related to the φ dihedral angle via the Karplus equation.[16][17]

-

-

-

Structure Calculation and Refinement:

-

Use the derived distance and dihedral angle restraints as input for molecular dynamics-based structure calculation programs (e.g., CYANA, XPLOR-NIH).

-

Generate an ensemble of structures that satisfy the experimental restraints.

-

Refine the structures in a simulated solvent environment.

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.[18][19] This technique is invaluable for obtaining precise atomic coordinates and defining the conformational parameters of Phg-containing peptides.

Detailed Protocol for Peptide Crystallization and X-ray Diffraction:

-

Sample Preparation:

-

The peptide must be of high purity (>95%).[9]

-

Prepare a concentrated solution of the peptide in a suitable solvent.

-

-

Crystallization Screening:

-

Screen a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Vary parameters such as precipitant type and concentration, pH, temperature, and the presence of additives.

-

The evaporation method is also commonly used for small peptides.[9]

-

-

Crystal Harvesting and Mounting:

-

Once suitable crystals have grown (typically 0.1-0.5 mm in size), carefully harvest them from the crystallization drop.

-

Cryo-protect the crystals if data is to be collected at low temperatures.

-

Mount the crystal on a goniometer head.

-

-

X-ray Diffraction Data Collection:

-

Expose the crystal to a monochromatic X-ray beam.

-

Rotate the crystal and collect diffraction patterns at various orientations.

-

-

Data Processing and Structure Solution:

-

Process the diffraction data to obtain a set of reflection intensities.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

-

Structure Refinement:

-

Refine the atomic coordinates and other parameters of the model against the experimental data to obtain the final, high-resolution structure.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[18][20][21] It measures the differential absorption of left and right circularly polarized light by chiral molecules.

Detailed Protocol for CD Spectroscopy:

-

Sample Preparation:

-

Prepare a dilute solution of the peptide (typically 0.1-0.2 mg/mL) in a buffer that is transparent in the far-UV region (e.g., phosphate buffer).

-

The presence of aromatic residues like phenylglycine can contribute to the CD spectrum, which needs to be considered during data analysis.[21]

-

-

Data Acquisition:

-

Record the CD spectrum in the far-UV region (typically 190-260 nm) using a spectropolarimeter.

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Acquire multiple scans and average them to improve the signal-to-noise ratio.

-

Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

-

-

Data Analysis:

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Analyze the shape and magnitude of the CD spectrum to qualitatively assess the secondary structure content. Characteristic spectra are known for α-helices, β-sheets, β-turns, and random coils.

-

For a quantitative estimation of the secondary structure content, use deconvolution algorithms that fit the experimental spectrum to a linear combination of reference spectra for different secondary structures.[22]

-

Quantitative Conformational Data

The following tables summarize representative quantitative data for peptides containing phenylglycine or structurally related aromatic amino acids. It is important to note that specific conformational parameters will vary depending on the peptide sequence and the experimental conditions.

Table 1: Torsion Angles from X-ray Crystallography of a Phenylalanine-Containing Dipeptide (t-Boc-glycyl-L-phenylalanine) [23]

| Torsion Angle | Value (°) |

| ω₀ | -176.9 |

| φ₁ | -88.0 |

| ψ₁ | -14.5 |

| ω₁ | 176.4 |

| φ₂ | -164.7 |

| ψ₂ | 170.3 |

| χ₁ | 52.0 |

| χ₂ | 85.8 |

Table 2: Torsion Angles from X-ray Crystallography of Oligoglycines in a β-sheet Conformation [24]

| Peptide | Residue | φ (°) | ψ (°) | ω (°) |

| (Gly)₄ - Molecule A | Gly1 | - | 158.8 | -178.1 |

| Gly2 | -169.5 | 170.9 | 179.9 | |

| Gly3 | -174.9 | 171.1 | -178.2 | |

| Gly4 | -170.2 | - | - | |

| (Gly)₄ - Molecule B | Gly1 | - | 165.7 | 179.8 |

| Gly2 | -171.7 | 170.2 | -179.1 | |

| Gly3 | -173.8 | 170.8 | -179.8 | |

| Gly4 | -171.6 | - | - |

Table 3: Representative ³J(HNHα) Coupling Constants and Corresponding Dihedral Angles (φ) [16]

| Secondary Structure | Typical ³J(HNHα) (Hz) | Approximate φ (°) |

| α-helix | ~ 4 | ~ -60 |

| β-sheet (antiparallel) | ~ 9 | ~ -140 |

| β-sheet (parallel) | ~ 8.5 | ~ -120 |

| β-turn (type I, i+1) | ~ 5 | ~ -60 |

| β-turn (type I, i+2) | ~ 8 | ~ -90 |

| β-turn (type II, i+1) | ~ 5 | ~ -60 |

| β-turn (type II, i+2) | ~ 8 | ~ 80 |

Computational Conformational Analysis

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of peptides.[11][25] They provide insights into the dynamic behavior of peptides and can be used to calculate thermodynamic properties such as free energy landscapes.

Workflow for Computational Conformational Analysis:

-

System Setup:

-

Build the initial 3D structure of the Phg-containing peptide.

-

Solvate the peptide in a box of explicit water molecules.

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Minimize the energy of the system to remove any steric clashes.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature and equilibrate the pressure.

-

-

Production MD Simulation:

-

Run a long-time MD simulation (nanoseconds to microseconds) to sample the conformational space of the peptide.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to identify the most populated conformations.

-

Calculate key parameters such as dihedral angle distributions (Ramachandran plots), root-mean-square deviation (RMSD), and radius of gyration.

-

Construct a free energy landscape to visualize the relative stabilities of different conformational states.

-

Integrated Workflow for Conformational Analysis

A comprehensive understanding of the conformational properties of this compound containing peptides is best achieved through an integrated approach that combines experimental and computational methods. The following diagram illustrates a typical workflow.

This comprehensive workflow, from synthesis to integrated structural analysis, provides a robust framework for elucidating the conformational preferences of this compound containing peptides, thereby facilitating the development of novel peptide-based therapeutics with enhanced efficacy and specificity.

References

- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Decipher the Mechanisms of Protein Conformational Changes Induced by Nucleotide Binding through Free-Energy Landscape Analysis: ATP Binding to Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Variation of the NH-C alpha-H coupling constant with dihedral angle in the NMR spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. X-ray crystal structure of phenylglycine hydrazide: synthesis and spectroscopic studies of its transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative analysis of cyclic beta-turn models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Probing the role of aromatic residues in the self-assembly of Aβ(16–22) in fluorinated alcohols and their aqueous mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. How to Analyze CD Spectra Using Deconvolution Algorithms | MtoZ Biolabs [mtoz-biolabs.com]

- 23. Structure and conformation of linear peptides. VIII. Structure of t-Boc-glycyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. portlandpress.com [portlandpress.com]

The Pivotal Role of L-Phenylglycine (H-Phg-OH) in Biocatalysis and Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-proteinogenic amino acids (NPAAs) represent a vast and largely untapped reservoir of chemical diversity with significant implications for drug discovery and development. These unique building blocks, not found in the canonical set of 20 protein-coding amino acids, offer novel side-chain functionalities, conformational constraints, and resistance to proteolytic degradation. Among these, L-phenylglycine (H-Phg-OH) has emerged as a cornerstone NPAA, primarily due to its integral role as a side-chain precursor in the semi-synthesis of some of the world's most important β-lactam antibiotics. This technical guide provides an in-depth exploration of the biological significance of L-phenylglycine, focusing on its biosynthetic pathways, the enzymes that govern its formation, and the experimental methodologies used to study and produce this valuable compound.

The Biological and Pharmaceutical Significance of L-Phenylglycine

L-phenylglycine is a non-proteinogenic α-amino acid distinguished by the direct attachment of a phenyl group to its α-carbon.[1] This structural feature imparts a unique steric hindrance that influences the conformation of peptides into which it is incorporated.[1] While not utilized in ribosomal protein synthesis, its primary biological role is as a key building block in the biosynthesis of various natural products.[1]

In the pharmaceutical industry, the D-enantiomer of phenylglycine is a critical component in the side chains of numerous life-saving semi-synthetic antibiotics, including ampicillin, amoxicillin, and cephalexin.[2][3] The L-isomer, this compound, is a valuable chiral precursor and is also used in the synthesis of other pharmaceuticals, such as the antitumor agent Taxol.[4][5] The growing demand for these chiral building blocks has spurred the development of efficient and sustainable production methods, with a strong emphasis on microbial bioconversion and enzymatic synthesis to ensure high enantioselectivity.[4][6]

Biosynthetic Pathways of L-Phenylglycine

The fermentative production of L-phenylglycine, primarily in engineered Escherichia coli, has been a major focus of metabolic engineering.[7][8] These efforts have led to the development of several successful biosynthetic pathways, which typically start from central metabolites like glucose or readily available amino acids such as L-phenylalanine.

Pathway from L-Phenylalanine

A common strategy involves the conversion of L-phenylalanine (L-Phe) to L-phenylglycine (L-Phg) through a multi-enzyme cascade. This pathway leverages the cell's existing metabolic machinery and introduces heterologous enzymes to perform the novel conversions. A representative pathway is illustrated below.

References

- 1. Purification and properties of L-4-hydroxymandelate oxidase from Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Time Course of Aldehyde Oxidase and Why It Is Nonlinear - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Heterologous pathway for the production of L-phenylglycine from glucose by E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Phg-OH Derivatives and Their Basic Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-α-Phenylglycine (H-Phg-OH) and its derivatives, focusing on their fundamental characteristics, synthesis, analytical methods, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction to this compound and its Derivatives

D-α-Phenylglycine (this compound) is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in proteins.[1] Structurally, it is an analog of alanine where the methyl side chain is replaced by a phenyl group.[1] This structural feature imparts unique properties to phenylglycine and its derivatives, making them valuable building blocks in medicinal chemistry and pharmaceutical development. Both D- and L-enantiomers of phenylglycine, as well as various derivatives, have demonstrated significant biological activity and are utilized in the synthesis of a range of therapeutic agents.

The core structure of this compound allows for a variety of chemical modifications, leading to a diverse library of derivatives with distinct physicochemical and pharmacological profiles. These derivatives are explored for their potential as anti-inflammatory, anticonvulsant, and antimicrobial agents, among other therapeutic applications.

Physicochemical Properties of this compound and Its Derivatives

The physicochemical properties of this compound and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. Key parameters such as acid dissociation constant (pKa), lipophilicity (logP), solubility, and melting point influence their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Below is a summary of the available quantitative data for this compound and some of its common derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | logP | Solubility |

| D-α-Phenylglycine (this compound) | C₈H₉NO₂ | 151.16 | 290[2] | 1.83 (acid), 9.15 (amino) | -2.07[2] | 115 mg/mL in water at 100°C[2] |

| L-Phenylglycine | C₈H₉NO₂ | 151.16 | >300[3] | 1.83 (at 25℃)[3] | -1.7 | Soluble in aqueous acid and base[3] |

| N-Phenylglycine | C₈H₉NO₂ | 151.16 | 127-128[4] | - | 0.6 | - |

| p-Hydroxy-D-phenylglycine | C₈H₉NO₃ | 167.16 | - | - | - | - |

| Z-D-Phenylglycine | C₁₆H₁₅NO₄ | 285.29 | - | - | - | - |

Experimental Protocols

Synthesis of this compound Derivatives: The Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones.[5] This three-component reaction involves an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[5] This method can be adapted to synthesize various substituted this compound derivatives.

Detailed Protocol for the Synthesis of p-Hydroxy-D-phenylglycine:

This protocol is a representative example of the Strecker synthesis adapted for a substituted phenylglycine derivative.

Materials:

-

p-Hydroxybenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Ice bath

-

Magnetic stirrer and hotplate

-

Round bottom flasks

-

Condenser

-

Separatory funnel

-

Buchner funnel and filter paper

-

pH meter or pH paper

Procedure:

-

Formation of the α-aminonitrile:

-

In a well-ventilated fume hood, dissolve p-hydroxybenzaldehyde in methanol in a round bottom flask.

-

Add an aqueous solution of ammonium chloride to the flask.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium cyanide dropwise with constant stirring.

-

Allow the reaction to stir at room temperature for several hours to overnight. The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).

-

-

Hydrolysis of the α-aminonitrile:

-

Carefully add concentrated hydrochloric acid to the reaction mixture.

-

Fit the flask with a condenser and heat the mixture to reflux for several hours. This step hydrolyzes the nitrile group to a carboxylic acid.

-

After cooling, neutralize the reaction mixture with a solution of sodium hydroxide to precipitate the amino acid. The isoelectric point (pI) of p-hydroxy-D-phenylglycine should be targeted to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.

-

-

Purification:

-

The crude p-hydroxy-D-phenylglycine can be purified by recrystallization from hot water or a water/ethanol mixture.

-

Dry the purified crystals in a vacuum oven.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the product can also be compared to the literature value.

-

Experimental Workflow for Strecker Synthesis

Caption: Workflow for the synthesis of p-hydroxy-D-phenylglycine via the Strecker reaction.

Chiral Separation of this compound Enantiomers by HPLC

The separation of enantiomers is crucial for the development of chiral drugs, as different enantiomers can exhibit distinct pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.

Detailed Protocol for Chiral HPLC Separation of Phenylglycine Enantiomers:

This protocol provides a general guideline for the chiral separation of D- and L-phenylglycine. Optimization of the mobile phase and other chromatographic conditions may be necessary for specific derivatives.

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a crown ether-based column or a Pirkle-type column)[6][7]

-

D- and L-phenylglycine standards

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water)

-

Acidic or basic additives (e.g., perchloric acid, diethylamine)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation:

-

Prepare a standard solution of a racemic mixture of D- and L-phenylglycine in the mobile phase.

-

Prepare individual standard solutions of D-phenylglycine and L-phenylglycine to determine their respective retention times.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example using a Crown Ether CSP):

-

Column: Chiral crown ether-based column (e.g., CROWNPAK CR(+))

-

Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0). The exact pH should be optimized for the best resolution.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 25°C (can be adjusted to improve separation)

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the individual D- and L-phenylglycine standards to identify their retention times.

-

Inject the racemic mixture. The two enantiomers should be resolved into two separate peaks.

-